1-(4-Methoxyphenyl)piperazine-d8
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Overview
Description
1-(4-Methoxyphenyl)piperazine-d8 is a deuterated derivative of 1-(4-Methoxyphenyl)piperazine. It is a stable isotope-labeled compound with the molecular formula C11H8D8N2O and a molecular weight of 200.31 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)piperazine-d8 involves the incorporation of deuterium atoms into the piperazine ring. One common method for synthesizing piperazine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The final product is then purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)piperazine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(4-Methoxyphenyl)piperazine-d8 has a wide range of applications in scientific research:
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)piperazine-d8 involves its interaction with molecular targets and pathways. Piperazine derivatives, including 1-(4-Methoxyphenyl)piperazine, are known to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism is similar to that of amphetamines, although the effects are less potent. The compound may also act as a nonselective serotonin receptor agonist, influencing serotonin pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A piperazine derivative with stimulant effects.
1-(3,4-Methylenedioxybenzyl)piperazine: Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine: Used in research for its unique chemical properties.
Uniqueness
1-(4-Methoxyphenyl)piperazine-d8 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and provides distinct spectral properties, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
200.31 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
InChI Key |
MRDGZSKYFPGAKP-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=C(C=C2)OC)([2H])[2H])[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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